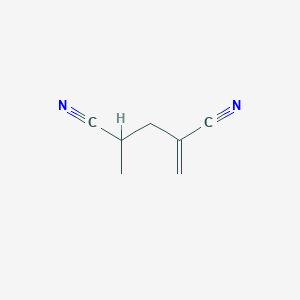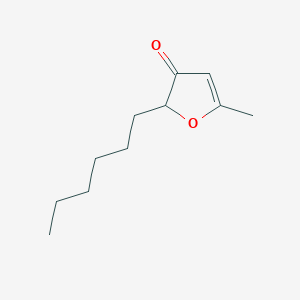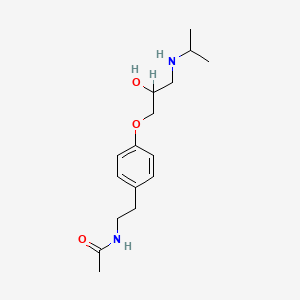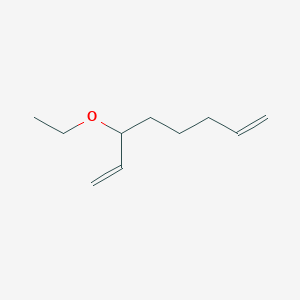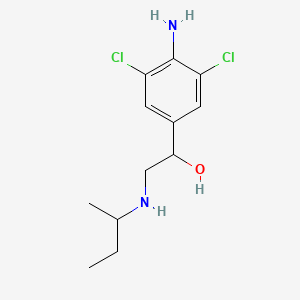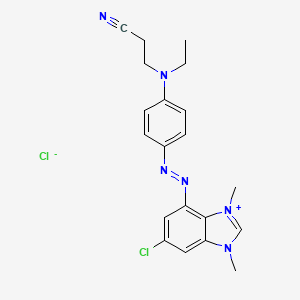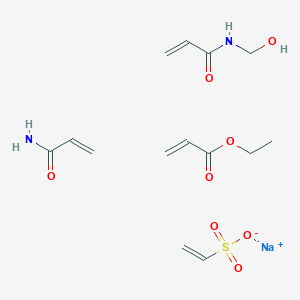
p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of p-methoxybenzaldehyde with phenylmagnesium bromide to form an intermediate alcohol. This intermediate is then reacted with diethylaminoethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl ketone
- p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl ester
Uniqueness
p-(2-(Diethylamino)ethoxy)-alpha-(p-methoxyphenyl)-alpha-phenylphenethyl alcohol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and aliphatic components, along with the presence of both ether and alcohol functional groups, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
35623-89-3 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
(1R,2R,6S,7S)-2-methyl-3,5-dioxatricyclo[5.2.1.02,6]dec-8-en-4-one |
InChI |
InChI=1S/C9H10O3/c1-9-6-3-2-5(4-6)7(9)11-8(10)12-9/h2-3,5-7H,4H2,1H3/t5-,6+,7+,9-/m1/s1 |
InChI-Schlüssel |
MEOHFSRNNBUUTN-UTSKPXGSSA-N |
Isomerische SMILES |
C[C@@]12[C@@H]3C[C@H]([C@@H]1OC(=O)O2)C=C3 |
Kanonische SMILES |
CC12C3CC(C1OC(=O)O2)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)
